CC-401 hydrochloride

Overview

Description

CC-401 hydrochloride, also known as JNK-401, is a potent inhibitor of all three forms of JNK (c-Jun N-terminal kinase) with Ki values ranging from 25 to 50 nM . It has at least 40-fold selectivity for JNK compared to other related kinases . It is used for research purposes only .

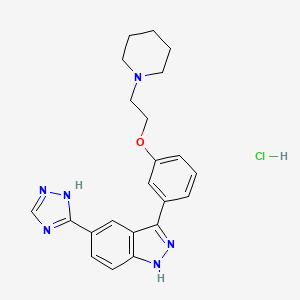

Molecular Structure Analysis

The molecular formula of CC-401 hydrochloride is C22H25ClN6O . Its molecular weight is 424.9 g/mol . The InChI string and the canonical SMILES string are also provided .Scientific Research Applications

JNK Inhibition

CC-401 hydrochloride is a potent inhibitor of all three forms of JNK (c-Jun N-terminal kinases), with a Ki of 25-50 nM . It has at least 40-fold selectivity for JNK compared with other related kinases, including p38, ERK, IKK2, PKC, Lck, and ZAP70 .

ATP Binding Site Competition

CC-401 acts to inhibit JNK signaling by competitively binding to the adenosine triphosphate (ATP) binding site in the active, phosphorylated, form of JNK . This results in inhibition of the phosphorylation of JNK targets, such as the amino-terminal activation domain of the transcription factor, c-Jun .

Cellular Proliferation

In cell-based assays, 1–5 µmol/l CC-401 provides specific JNK inhibition . This can lead to a variety of cellular effects, including decreased cellular proliferation .

Renal Fibrosis Inhibition

CC-401 is a cell penetrant, potent and selective c-Jun N terminal kinase (JNK) inhibitor that blocks JNK signaling in the rat obstructed kidney and inhibits renal fibrosis in the unilateral ureteral obstruction model .

Synergism with Chemotherapy

CC-401 in combination with chemotherapy exhibits synergism in colon cancer cell lines . This suggests that it could potentially enhance the effectiveness of chemotherapy in treating certain types of cancer.

Inhibition of c-Jun Transcription Activity

CC-401 results in the inhibition of the phosphorylation of the N-terminal activation domain of transcription factor c-Jun . This leads to decreased transcription activity of c-Jun , which can have various effects on cellular function and proliferation.

Mechanism of Action

Target of Action

CC-401 hydrochloride is a potent inhibitor of all three forms of c-Jun N-terminal kinase (JNK) with a Ki of 25 to 50 nM . It has at least 40-fold selectivity for JNK compared with other related kinases . JNK is a key regulator of several important cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

CC-401 hydrochloride acts by competitively binding to the ATP binding site in the active, phosphorylated form of JNK . This prevents JNK from phosphorylating its various target molecules, such as the amino-terminal activation domain of the transcription factor, c-Jun . The inhibition of JNK signaling leads to a variety of cellular effects, including decreased cellular proliferation .

Biochemical Pathways

CC-401 hydrochloride affects several biochemical pathways. It has been found to induce rodent and human β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This effect was enhanced by simultaneous glycogen synthase kinase–3 β (GSK-3 β) or activin A receptor type II–like kinase/transforming growth factor- β (ALK5/TGF- β) inhibition . Additionally, CC-401 hydrochloride inhibited DYRK1A-dependent phosphorylation/stabilization of the β-cell–replication inhibitor p27 Kip1 .

Pharmacokinetics

It is known that the compound is cell penetrant , suggesting that it can cross cell membranes to reach its intracellular targets. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CC-401 hydrochloride.

Result of Action

The molecular and cellular effects of CC-401 hydrochloride’s action include decreased cellular proliferation and induced β-cell replication . It also inhibits renal fibrosis in the unilateral ureteral obstruction model . In combination with chemotherapy, CC-401 hydrochloride exhibits synergism in colon cancer cell lines .

Action Environment

It is known that the compound is soluble in water , which could potentially influence its distribution and bioavailability in the body

Safety and Hazards

CC-401 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers Several papers have cited the use of CC-401 hydrochloride . These include studies published in Science , Cell Systems , and Molecular Cancer Research . These papers could provide more detailed information on the applications and effects of CC-401 hydrochloride.

properties

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O.ClH/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21;/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBVXKYKWOUGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

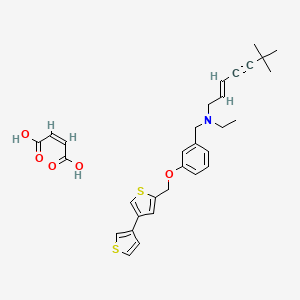

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-N-[3-(1'h,3h-Spiro[2-Benzofuran-1,4'-Piperidin]-1'-Yl)propyl]-D-Prolinamide](/img/structure/B1139261.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B1139263.png)